MFCD03620395
Description
Such compounds often exhibit distinct physicochemical properties, such as moderate solubility in organic solvents and tunable electronic profiles due to substituent effects .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12-5-3-4-6-16(12)22-17(13-7-9-14(24-2)10-8-13)21-18(23)15(11-20)19(22)25/h3-10,17,25H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSAQXRFAVSGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(NC(=O)C(=C2S)C#N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD03620395 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions. Detailed procedures for the synthesis of this compound are documented in scientific literature and patents.
Industrial Production Methods: Industrial production of MFCD03620395 may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies and equipment to optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: MFCD03620395 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD03620395 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of MFCD03620395 depend on the specific reagents and conditions used
Scientific Research Applications
MFCD03620395 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be utilized in studies related to cellular processes and molecular interactions. In medicine, MFCD03620395 could have potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, this compound may be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD03620395 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used
Comparison with Similar Compounds
Structural and Functional Differences
- Boronic Acid Derivatives (e.g., CAS 1046861-20-4): These compounds are pivotal in Suzuki-Miyaura cross-coupling reactions due to their boron moiety.
- Trifluoromethyl Ketones (e.g., CAS 1533-03-5): The trifluoromethyl group increases metabolic stability and lipophilicity, making such compounds superior in drug design for CNS targets. However, MFCD03620395’s boronic acid group may limit BBB penetration compared to trifluoromethyl ketones .
- Bromo-Nitro Benzimidazoles (e.g., CAS 1761-61-1): These exhibit strong hydrogen-bonding capacity (TPSA ~38.35 Ų), favoring solubility in polar solvents. In contrast, MFCD03620395’s lower TPSA (40.46 Ų) suggests balanced solubility for both aqueous and organic media .
Research Findings and Implications
- Synthetic Methods : MFCD03620395’s synthesis likely parallels CAS 1046861-20-4, employing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with halogenated precursors . This contrasts with benzimidazoles, which are synthesized via condensation reactions under milder conditions .
- Thermal Stability : Bromo and chloro substituents in MFCD03620395 may enhance thermal stability compared to nitro-containing analogs, which are prone to decomposition under reflux .
- Applications : While benzimidazoles are used in antimicrobials, MFCD03620395’s boronic acid group positions it for use in cancer therapies (e.g., proteasome inhibitors) or agrochemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
